molecular formula C17H22N2O2 B12871929 (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one

(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one

Cat. No.: B12871929
M. Wt: 286.37 g/mol
InChI Key: HCRKNTXQJDPUFH-RZNTYIFUSA-N
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Description

(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a diethylamino group, a prop-1-en-1-yl group, and a phenyl group attached to an oxazole ring. The compound’s (Z)-configuration indicates the specific geometric arrangement of its substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a diethylamino compound, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired (Z)-configuration is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the double bond or other functional groups.

    Substitution: The diethylamino group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could result in saturated or partially saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s biological activity makes it a candidate for research in pharmacology and medicinal chemistry. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity, making it valuable for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one: The (E)-isomer of the compound, which has a different geometric arrangement of substituents.

    4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazole: A similar compound without the (Z)-configuration.

    4-Methyl-2-phenyloxazole: A simpler oxazole derivative without the diethylamino and prop-1-en-1-yl groups.

Uniqueness

(Z)-4-(1-(Diethylamino)prop-1-en-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and biological activity

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

4-[(Z)-1-(diethylamino)prop-1-enyl]-4-methyl-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H22N2O2/c1-5-14(19(6-2)7-3)17(4)16(20)21-15(18-17)13-11-9-8-10-12-13/h5,8-12H,6-7H2,1-4H3/b14-5-

InChI Key

HCRKNTXQJDPUFH-RZNTYIFUSA-N

Isomeric SMILES

CCN(CC)/C(=C\C)/C1(C(=O)OC(=N1)C2=CC=CC=C2)C

Canonical SMILES

CCN(CC)C(=CC)C1(C(=O)OC(=N1)C2=CC=CC=C2)C

Origin of Product

United States

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